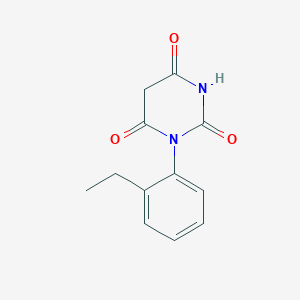

1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Description

1-(2-Ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine-2,4,6-trione derivative characterized by a 2-ethylphenyl substituent at the N1 position of the pyrimidine ring. This compound belongs to a class of barbituric acid analogs, which are structurally defined by a six-membered heterocyclic ring containing three ketone groups. The 2-ethylphenyl group introduces steric and electronic modifications that influence its physicochemical properties, solubility, and biological interactions.

Properties

IUPAC Name |

1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-8-5-3-4-6-9(8)14-11(16)7-10(15)13-12(14)17/h3-6H,2,7H2,1H3,(H,13,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBRNGGSYFYIRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=O)CC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylbenzaldehyde with urea and malonic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reaction time, which are crucial for the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The ethylphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).

Major Products Formed

Oxidation: Formation of pyrimidine oxides.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H12N2O3

- Molecular Weight : 232.24 g/mol

- CAS Number : 142940-81-6

The compound features a pyrimidine ring substituted with an ethylphenyl group at the 1-position and three keto groups at the 2, 4, and 6 positions. Its structural characteristics contribute to its biological activities and utility in synthetic chemistry.

Medicinal Chemistry

1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has been investigated for its potential biological activities:

- Anticancer Activity : Studies suggest that derivatives of this compound exhibit anticancer properties through mechanisms that may involve the inhibition of DNA synthesis and interference with cellular signaling pathways. The compound's ability to bind to specific enzymes makes it a candidate for drug development targeting cancer cells .

- Antimicrobial Properties : Research indicates that this compound shows promise as an antimicrobial agent. Its derivatives have been tested against various pathogens, demonstrating varying degrees of microbial inhibition depending on the substituents attached to the benzene ring .

Synthesis of Complex Molecules

In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its synthesis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethylbenzaldehyde with urea and malonic acid in the presence of a catalyst .

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for modifications that can lead to new materials with specific properties suitable for various industrial applications.

Data Table: Biological Activities of Derivatives

Case Study 1: Anticancer Activity

A study conducted by Khaled M.H. Hilmy et al. explored novel pyrrolo[2,3-d]pyrimidine derivatives derived from similar pyrimidine structures. It was found that these compounds exhibited significant anticancer activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Research published in the Bulletin of Chemical Society of Ethiopia demonstrated that derivatives of this compound showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship indicated that modifications on the ethylphenyl group significantly influenced antimicrobial potency .

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include inhibition of DNA synthesis and interference with cellular signaling processes.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Pyrimidine-2,4,6-trione derivatives exhibit diverse biological activities depending on substituents at the N1 and N3 positions. Below is a comparative analysis of key analogs:

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

- Alkyl/Aryl Groups : Bulky substituents (e.g., cyclohexyl, bicyclic) enhance target specificity. For example, compound 23 (1-cyclohexyl-3-phenethyl) showed potent SOD1 inhibition (EC50 = 0.71 μM), likely due to improved hydrophobic interactions with protein aggregates .

- Electron-Withdrawing Groups : Chlorine or nitro substituents (e.g., 3-chlorophenethyl in compound 86) increase electrophilicity, enhancing binding to calcium channels (e.g., CaV1.3 IC50 values in nM range) .

- Methoxy Groups : Compounds like 1-(4-methoxyphenethyl) (EC50 = 3.39 μM) exhibit balanced solubility and activity, attributed to the methoxy group’s polarity .

Physicochemical Properties :

- Melting Points : Derivatives with rigid substituents (e.g., bicyclic systems) show higher melting points (163–166°C for compound 87) compared to flexible analogs (e.g., 131–133°C for compound 86) .

- Purity and Stability : HPLC purity >95% is common for derivatives synthesized via recrystallization or chromatography, ensuring reproducibility in biological assays .

Biological Activities :

- Antifibrotic Effects : 5-Benzylidenepyrimidine-2,4,6-triones (e.g., compound 4a) block NF-κB signaling, reducing liver fibrosis in murine models .

- Anticancer Activity : 5-[(2E)-1-(1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyrimidine-2,4,6-trione (compound 5e) demonstrated significant antitumor activity against Dalton’s lymphoma (IC50 < 10 μM) .

Data Tables

Table 1: Key Physicochemical Properties of Selected Derivatives

Biological Activity

1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and therapeutic implications based on recent research findings.

- Molecular Formula : C12H12N2O3

- Molecular Weight : 232.24 g/mol

- CAS Number : 142940-81-6

Anticancer Properties

Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. In particular, compounds that share structural similarities with this compound have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. Inhibitors of DHFR can lead to decreased synthesis of tetrahydrofolate, which is necessary for the production of nucleotides and ultimately DNA replication .

Table 1: Comparison of Biological Activities of Pyrimidine Derivatives

| Compound Name | Target Enzyme | Biological Activity | Reference |

|---|---|---|---|

| This compound | DHFR | Anticancer | |

| Piritrexim | DHFR | Antitumor | |

| Other Pyrimidines | Various Kinases | Cytotoxic effects |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from simpler pyrimidine precursors through condensation reactions followed by cyclization processes. The synthetic pathways often focus on modifying substituents to enhance biological activity or selectivity against specific targets.

Case Study: Synthesis Pathway

A notable synthetic route involves the reaction of ethylphenyl derivatives with appropriate pyrimidine precursors under acidic conditions to yield the target compound. This method allows for the introduction of various functional groups that can enhance biological activity.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of pyrimidine derivatives. For example:

- Inhibition Studies : Compounds similar to this compound have been tested for their ability to inhibit DHFR with varying degrees of potency.

- Cytotoxicity Assays : In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing pyrimidine-2,4,6-trione derivatives, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves Knoevenagel condensation between barbituric acid derivatives and aldehydes. For example, a mixture of the precursor (e.g., 0.5 mmol), piperidine (catalyst), and benzene solvent is stirred under reflux with the aldehyde . Optimization includes adjusting catalysts (e.g., benzoic acid), solvent choice, and reaction time. For instance, compound 31 (EC50 = 2.16 µM) was synthesized using fluorophenethyl and thiophen-2-yl substituents, requiring precise temperature control (reflux at 100°C) and stoichiometric ratios .

- Key Parameters :

| Parameter | Typical Range | Example from Evidence |

|---|---|---|

| Catalyst | Piperidine (0.05 mmol) | |

| Solvent | Benzene, EtOH/H2O (4:1) | |

| Temperature | 80–100°C |

Q. How is the structural integrity and purity of 1-(2-ethylphenyl)pyrimidine-2,4,6-trione confirmed?

- Analytical Techniques :

- 1H/13C NMR : Peaks are assigned to confirm substitution patterns. For instance, the 1H NMR of compound 21 (δ 7.15–6.84 ppm for aromatic protons) and 13C NMR (δ 164.4 ppm for carbonyl groups) validate the structure .

- Elemental Analysis : Discrepancies between calculated and observed values (e.g., C21H22N2O3 : Found C 69.98 vs. Calculated 71.98) indicate impurities, requiring recrystallization or column chromatography .

- Purity : HPLC or TLC (>95% purity threshold) .

Q. What in vitro assays are used to evaluate the biological activity of these compounds?

- Assays : Mutant SOD1-dependent protein aggregation inhibition is measured via EC50 values (half-maximal effective concentration). For example, compound 32 (EC50 = 1.32 µM) showed superior activity compared to 37 (EC50 >32 µM) using fluorescence-based assays .

- Protocol :

Incubate compounds with mutant SOD1.

Monitor aggregation via Thioflavin-T fluorescence.

Calculate EC50 using nonlinear regression .

Advanced Research Questions

Q. How do substituent effects influence the inhibitory activity of pyrimidine-2,4,6-trione derivatives?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups : Fluorine substituents (e.g., compound 15 , EC50 = 3.29 µM) enhance activity by improving binding to hydrophobic pockets .

- Bulky Substituents : Morpholino groups (compound 34 , EC50 >32 µM) reduce activity due to steric hindrance .

- Data Comparison :

| Compound | Substituents | EC50 (µM) |

|---|---|---|

| 15 | 2-fluorophenethyl | 3.29 |

| 32 | 4-fluorophenethyl + phenoxyethyl | 1.32 |

| 34 | morpholinoethyl | >32 |

Q. How can contradictory EC50 values between structurally similar derivatives be resolved?

- Approach :

Replicate Experiments : Confirm activity trends across multiple batches.

Crystallography : Resolve 3D conformations (e.g., crystal data for C15H18N4O7 with orthorhombic lattice parameters) to identify steric or electronic mismatches .

Computational Modeling : Use docking studies to compare binding affinities. For example, compound 32 may exhibit better π-π stacking with SOD1 than 37 .

Q. What strategies improve synthetic yields of low-activity derivatives for further modification?

- Optimization Steps :

- Solvent Polarity : Polar solvents (e.g., DMF) improve solubility of aromatic aldehydes .

- Catalyst Screening : Replace piperidine with DBU for faster condensation .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted aldehyde) .

Q. How are advanced spectroscopic techniques applied to resolve complex NMR spectra?

- Case Study : Compound 31 (thiophen-2-yl substituent) shows overlapping peaks at δ 7.20–6.86 ppm. Strategies include:

- 2D NMR (COSY, HSQC) : Assign proton-proton and carbon-proton correlations.

- Variable Temperature NMR : Reduce signal overlap at lower temperatures .

Data Contradiction Analysis

Q. Why do elemental analysis results sometimes deviate from theoretical values?

- Root Causes :

- Hydration : Hygroscopic compounds may absorb water, altering H values (e.g., Found H 6.23 vs. Calculated 6.29 for C17H21FN2O4 ) .

- Incomplete Combustion : High nitrogen content (e.g., C21H22N2O3 ) requires extended oxidation during analysis .

Methodological Recommendations

- Synthetic Design : Prioritize fluorinated or small alkyl substituents for higher activity.

- Data Validation : Cross-validate EC50 results with orthogonal assays (e.g., SPR, ITC).

- Computational Tools : Use Gaussian or Schrödinger Suite for SAR predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.